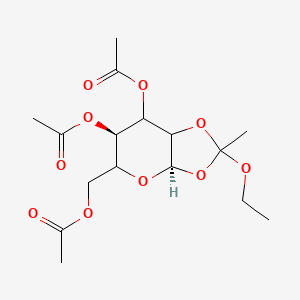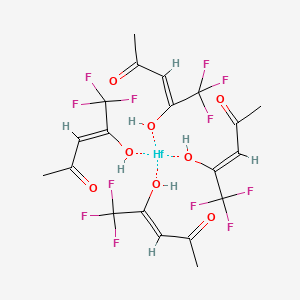
Hafnium trifluoroacetylacetonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hafnium trifluoroacetylacetonate is a coordination compound where hafnium is bonded to trifluoroacetylacetonate ligands. This compound is of significant interest due to its volatility and stability, making it a valuable precursor in various chemical vapor deposition processes, particularly for the production of hafnium dioxide films .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hafnium trifluoroacetylacetonate can be synthesized by reacting hafnium tetrachloride with trifluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in a methanol solution, and the mixture is heated for several hours until the desired pH is reached .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization or sublimation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Hafnium trifluoroacetylacetonate primarily undergoes substitution reactions where the trifluoroacetylacetonate ligands can be replaced by other ligands. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve other diketone ligands or phosphine ligands.
Oxidation and Reduction: These reactions typically require strong oxidizing or reducing agents and are conducted under controlled temperatures.
Major Products
The major products of these reactions depend on the reagents used. For example, substitution reactions with other diketones will yield new hafnium complexes with different diketone ligands .
Aplicaciones Científicas De Investigación
Hafnium trifluoroacetylacetonate is widely used in scientific research due to its unique properties:
Biology and Medicine:
Mecanismo De Acción
The mechanism by which hafnium trifluoroacetylacetonate exerts its effects is primarily through its ability to form stable complexes with various ligands. The hafnium atom is coordinated with eight oxygen atoms from the diketone ligands, forming a stable structure that can undergo various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Hafnium acetylacetonate
- Hafnium pivaloyltrifluoroacetonate
- Hafnium 2,2,6,6-tetramethylheptane-3,5-dionate
- Zirconium trifluoroacetylacetonate
Uniqueness
Hafnium trifluoroacetylacetonate is unique due to its high volatility and stability, which makes it particularly suitable for chemical vapor deposition processes. Compared to other hafnium complexes, it offers a balance of thermal stability and reactivity, making it a preferred choice for specific applications in microelectronics and material science .
Propiedades
Fórmula molecular |
C20H20F12HfO8 |
|---|---|
Peso molecular |
794.8 g/mol |
Nombre IUPAC |
hafnium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/4C5H5F3O2.Hf/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/b4*4-2-; |
Clave InChI |
VCJDWFFTLZFYQS-UVSRJUEXSA-N |
SMILES isomérico |
CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Hf] |
SMILES canónico |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



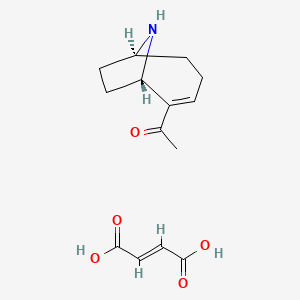
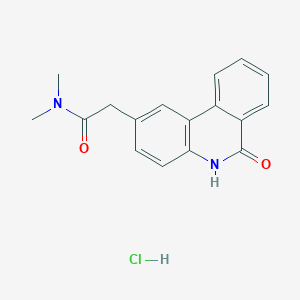
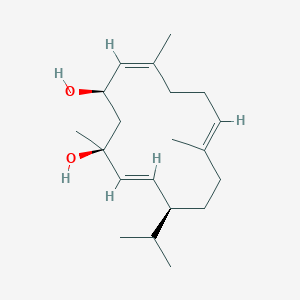
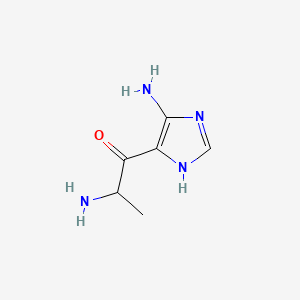
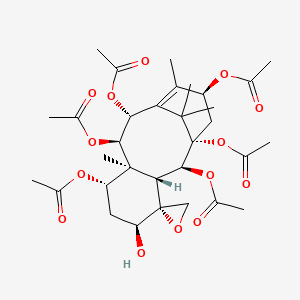
![4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one](/img/structure/B13837554.png)
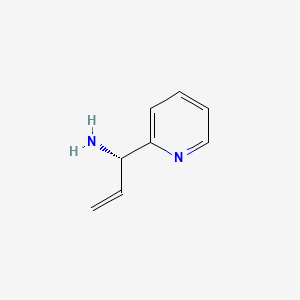
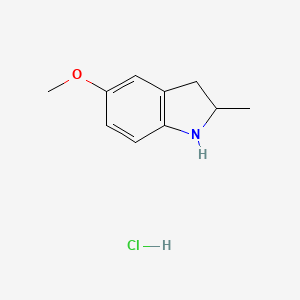
![2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13837569.png)
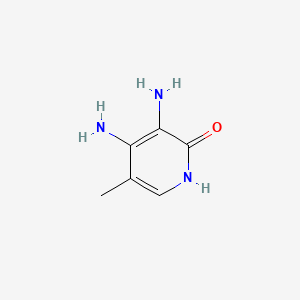

![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)
